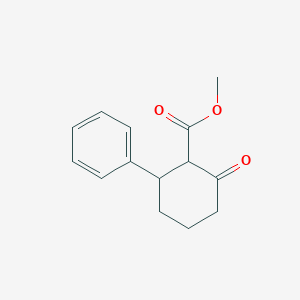
2-Carbomethoxy-3-phenylcyclohexanone
描述
2-Carbomethoxy-3-phenylcyclohexanone is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a carboxylic acid ester, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-3-phenylcyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with cyclohexanone in the presence of a strong acid catalyst, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-Carbomethoxy-3-phenylcyclohexanone can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenylcyclohexane-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-phenylcyclohexane-1-carboxylic acid methyl ester.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
2-Carbomethoxy-3-phenylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Carbomethoxy-3-phenylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Oxo-6-phenylcyclohexane-1-carboxylic acid: Similar structure but lacks the ester group.
6-Phenylcyclohexane-1-carboxylic acid methyl ester: Similar structure but lacks the ketone group.
2-Oxo-6-phenylcyclohexane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
methyl 2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 |
InChI 键 |
FVRLGZDFCMPURR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(CCCC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














